Product packaging for 6H-Pyrrolo[3,4-G]benzoxazole(Cat. No.:CAS No. 42540-46-5)

6H-Pyrrolo[3,4-G]benzoxazole

Cat. No.: B13963608
CAS No.: 42540-46-5
M. Wt: 158.16 g/mol
InChI Key: JJMJWUFQOHTCIY-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen-Oxygen Heterocyclic Scaffolds in Modern Chemical Research

Fused heterocyclic systems containing both nitrogen and oxygen atoms are cornerstones of modern chemical research, primarily due to their prevalence in biologically active compounds and functional materials. These scaffolds offer a three-dimensional arrangement of atoms with specific electronic properties, making them ideal for interacting with biological targets like enzymes and receptors. rsc.orgcarewellpharma.in Their structural rigidity and defined spatial orientation of substituents are highly desirable features in medicinal chemistry for the design of potent and selective therapeutic agents. acs.org

The incorporation of both nitrogen and oxygen within a fused ring system imparts a unique combination of hydrogen bonding capabilities, dipole moments, and potential for various non-covalent interactions. This has led to their exploration in a wide array of applications, including the development of antibacterial, antifungal, anticancer, and antiviral agents. rsc.orgcarewellpharma.in Beyond medicine, these scaffolds are also investigated for their use in organic electronics, sensors, and other advanced materials due to their distinct photophysical and electrochemical properties.

Overview of Pyrrolobenzoxazole Architectures and Their Unique Structural Features

Pyrrolobenzoxazoles represent a class of polycyclic aromatic heterocycles formed by the fusion of a pyrrole (B145914) ring and a benzoxazole (B165842) moiety. The specific arrangement of these rings gives rise to various isomers, each with distinct chemical and physical properties. The "pyrrolo" component, a five-membered nitrogen-containing aromatic ring, and the "benzoxazole" part, a benzene (B151609) ring fused to an oxazole (B20620) ring (a five-membered ring with nitrogen and oxygen atoms), combine to create a planar, electron-rich system.

The unique structural features of pyrrolobenzoxazoles include a combination of electron-donating and electron-withdrawing characteristics within the fused system, leading to interesting electronic properties. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole moiety can act as hydrogen bond acceptors. This amphiprotic nature influences their intermolecular interactions and, consequently, their biological activity and material properties. The planarity of the system also facilitates π-π stacking interactions, which are crucial for applications in materials science.

Historical Context and Initial Explorations of Polycyclic Pyrrole-Oxazole Systems

The synthesis of individual pyrrole and oxazole rings has a long history in organic chemistry, with numerous named reactions developed for their construction. The exploration of fused pyrrole-oxazole systems is a more recent endeavor, driven by the desire to create novel molecular frameworks with enhanced or unique properties. Early investigations into such fused systems were often extensions of synthetic methodologies developed for their parent heterocycles.

Scope and Academic Research Focus on 6H-Pyrrolo[3,4-g]benzoxazole

This compound , with the Chemical Abstracts Service (CAS) registry number 42540-46-5 , represents a specific and lesser-studied isomer within the pyrrolobenzoxazole family. The "6H" designation indicates the position of the saturated carbon atom in the pyrrole ring, breaking the continuous conjugation found in its aromatic counterparts. The "[3,4-g]" notation specifies the fusion pattern between the pyrrole and benzoxazole ring systems.

A comprehensive review of the scientific literature reveals that dedicated research on this compound is currently limited. While its constituent parts, pyrrole and benzoxazole, are extensively studied, this particular fused isomer has not yet been the subject of widespread investigation. The academic focus on related pyrrolo-fused systems often revolves around their potential as:

Bioactive Molecules: Many pyrrolo-fused heterocycles are screened for various pharmacological activities, including anticancer and antimicrobial properties. sigmaaldrich.comclockss.org

Fluorescent Probes and Dyes: The extended π-systems in some pyrrolo-fused aromatics lead to interesting photophysical properties, making them candidates for use as fluorescent markers.

Organic Semiconductors: The planar and electron-rich nature of these systems makes them attractive for applications in organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B13963608 6H-Pyrrolo[3,4-G]benzoxazole CAS No. 42540-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42540-46-5

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6H-pyrrolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2

InChI Key

JJMJWUFQOHTCIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=N1)C3=C(C=C2)N=CO3

Origin of Product

United States

Advanced Synthetic Strategies for 6h Pyrrolo 3,4 G Benzoxazole and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for the 6H-Pyrrolo[3,4-G]benzoxazole Core

A logical retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, leading to the identification of key precursors. The primary disconnection can be made at the pyrrole (B145914) ring, suggesting a strategy where a pre-formed benzoxazole (B165842) is further functionalized to build the pyrrole moiety. Alternatively, disconnection of the benzoxazole ring from a pyrrole precursor is also a viable approach.

A common retrosynthetic pathway involves the disconnection of the N-C and C-C bonds of the pyrrole ring. This leads to precursors such as a substituted benzoxazole bearing functional groups amenable to pyrrole ring formation. For instance, a 5-amino-6-hydroxybenzoxazole derivative could serve as a key intermediate. Acylation of the amino group followed by intramolecular cyclization would then form the desired pyrrole ring. core.ac.uk

Another approach involves the initial construction of a substituted benzene (B151609) ring that can be sequentially or concurrently cyclized to form both the pyrrole and benzoxazole rings. This strategy often relies on ortho-functionalized nitrobenzene (B124822) derivatives which can be manipulated to introduce the necessary components for both heterocyclic rings.

Key Precursors Identified Through Retrosynthetic Analysis:

Precursor TypeDescriptionSubsequent Transformation
Substituted BenzoxazolesBenzoxazoles with amino and/or carbonyl functionalities at the 5- and 6-positions.Annulation of the pyrrole ring.
Functionalized Anilineso-Aminophenol derivatives with substituents that can be converted into the pyrrole ring.Sequential or one-pot formation of both rings.
Substituted NitroaromaticsNitro-substituted phenols or anilines designed for the construction of both heterocyclic systems.Reduction of the nitro group followed by cyclization reactions.

Classical and Modern Methodologies for Pyrrole Ring Annulation in Fused Systemsrsc.org

The formation of the pyrrole ring onto a pre-existing benzoxazole core or as part of a fused system can be achieved through a variety of classical and modern synthetic methods. berhamporegirlscollege.ac.in These methods range from traditional condensation reactions to more sophisticated transition metal-catalyzed and organocatalytic approaches. berhamporegirlscollege.ac.in

Condensation Reactions and Intramolecular Cyclization Approaches

The Paal-Knorr pyrrole synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound synthesis, a suitably substituted aminobenzoxazole could react with a 1,4-dicarbonyl compound to form the fused pyrrole ring. researchgate.net

Intramolecular cyclization is another powerful strategy. For instance, a benzoxazole derivative bearing an amino group and a side chain with a carbonyl functionality can undergo intramolecular condensation to form the pyrrole ring. This approach offers good control over the regiochemistry of the final product.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions in Pyrrole Synthesisresearchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. arkat-usa.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, can be employed to introduce the necessary carbon framework onto a benzoxazole precursor, which can then undergo cyclization to form the pyrrole ring. researchgate.net For example, a halogenated benzoxazole could be coupled with an alkyne, followed by an intramolecular cyclization to yield the pyrrolo[3,4-g]benzoxazole system. nih.gov

Copper-catalyzed annulation reactions have also emerged as a valuable tool for constructing fused pyrrole rings. acs.org These reactions often proceed through a 5-exo-dig cyclization mechanism and can be performed under mild conditions. acs.org Gold-catalyzed cascade reactions have also been utilized to construct fused pyrrole systems from pyrroles and diynes. sci-hub.se

Examples of Transition Metal-Catalyzed Pyrrole Annulation:

CatalystReaction TypeStarting MaterialsKey Features
Palladium(II) acetateAnnulationo-Iodoarylamines, Allyl acetateForms fused pyrrole derivatives. researchgate.net
Copper(I) iodide5-exo-dig AnnulationAlkyne-tethered enaminonesMild, ligand-free conditions. acs.org
Gold(I) chlorideCascade ReactionPyrrole, Skipped diynesForms fused pyrroles via hydroarylation and cyclization. sci-hub.se

Organocatalytic Methods for Pyrrole Ring Formationrsc.org

Organocatalysis has gained significant traction as a green and efficient alternative to metal-based catalysis. rsc.orgresearchgate.netrsc.org Various organocatalysts, including proline and its derivatives, chiral phosphoric acids, and N-heterocyclic carbenes (NHCs), have been successfully employed in pyrrole synthesis. researchgate.netacs.org These catalysts can activate substrates through different modes, such as enamine or iminium ion formation, leading to the construction of the pyrrole ring with high efficiency and stereoselectivity. acs.org For instance, an organocatalyzed Michael addition followed by an intramolecular cyclization and aromatization sequence can be a powerful strategy for synthesizing highly substituted pyrroles. researchgate.net

Strategies for Benzoxazole Moiety Construction and Fusionnih.govresearchgate.netacs.org

The construction of the benzoxazole ring is a critical step in the synthesis of this compound, whether it is formed prior to or after the pyrrole ring.

Cyclodehydration and Redox Annulation Processes from Precursors

A widely used method for benzoxazole synthesis is the cyclodehydration of o-aminophenol derivatives with carboxylic acids or their equivalents. core.ac.ukrsc.orgresearchgate.net This reaction is often promoted by acidic catalysts like polyphosphoric acid or by using coupling agents. core.ac.ukconicet.gov.ar Microwave irradiation has been shown to accelerate this transformation. conicet.gov.ar

Redox annulation processes provide an alternative and often milder route to benzoxazoles. organic-chemistry.org These reactions typically involve the reductive cyclization of o-nitrophenols with aldehydes or alcohols. organic-chemistry.orgthieme.de Catalytic systems based on iron or sulfur have been developed for this purpose. organic-chemistry.orgthieme.de Gold-catalyzed intermolecular 1,2-difunctionalization of nitriles with o-iodophenols has also been reported as an expedient route to benzoxazoles via Au(I)/Au(III) redox catalysis. nih.govresearchgate.net

Comparison of Benzoxazole Synthesis Methods:

MethodPrecursorsConditionsAdvantages
Cyclodehydrationo-Aminophenol, Carboxylic Acid/DerivativeAcidic, often high temperature or microwaveWell-established, versatile. core.ac.ukrsc.orgconicet.gov.ar
Redox Annulationo-Nitrophenol, Aldehyde/AlcoholCatalytic (e.g., Fe, S, Au)Milder conditions, good functional group tolerance. organic-chemistry.orgthieme.denih.gov
Photostimulated C-O Cyclization2-HaloanilidesPhotochemicalEfficient for specific substrates. conicet.gov.ar
Electrochemical SynthesisIminesIndirect electrochemical oxidationCompatible with redox-sensitive groups. acs.org

Tandem Reactions and One-Pot Syntheses for Benzoxazole Scaffolds

The development of tandem and one-pot reactions represents a significant advancement in the synthesis of benzoxazole scaffolds, offering increased efficiency, reduced waste, and simplified purification processes. researchgate.net These strategies are particularly valuable as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net

A variety of catalysts and reaction conditions have been explored to facilitate the one-pot synthesis of benzoxazoles. For instance, zinc triflate has been shown to be an effective catalyst for the condensation of 2-aminophenol (B121084) with substituted aldehydes in refluxing ethanol, affording a range of 2-substituted benzoxazoles. tandfonline.com The yields of these reactions can be influenced by the electronic nature and position of substituents on the aromatic aldehyde. tandfonline.com Nano titanium dioxide (TiO2) has also been employed as a reusable and efficient catalyst for the tandem reaction between substituted 2-aminophenols and aromatic aldehydes, leading to good to excellent yields of 2-arylbenzoxazoles. researchgate.net This method involves a one-pot combination of condensation followed by oxidative addition reactions. researchgate.net

Other notable one-pot approaches include the use of triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides in their reaction with 2-aminophenols, yielding 2-aryl- and 2-alkylbenzoxazoles under mild conditions. beilstein-journals.orgd-nb.info This method has also been successfully applied to the synthesis of the drug Tafamidis. beilstein-journals.orgd-nb.info Microwave-assisted synthesis has also been explored, utilizing a reductive transfer hydrogenation of a nitrophenol followed by heterocycle formation, offering short reaction times and high yields. researchgate.net Furthermore, environmentally friendly methods have been developed, such as using molecular sieves as catalysts to avoid hazardous reagents and transition-metal catalysts. researchgate.net

The following table summarizes various one-pot synthetic methods for benzoxazole derivatives:

Catalyst/PromoterReactantsKey FeaturesReference
Zinc Triflate2-aminophenol, substituted aldehydesEfficient, simple work-up tandfonline.com
Nano TiO2Substituted 2-aminophenols, substituted aromatic aldehydesReusable catalyst, good to excellent yields researchgate.net
Triphenylbismuth Dichloride2-aminophenols, thioamidesMild conditions, applicable to drug synthesis beilstein-journals.orgd-nb.info
Pd/C, T3P (Microwave)Nitrophenol, carboxylic acidsShort reaction times, excellent yields researchgate.net
Molecular Sieves2-aminophenol, aldehydesEnvironmentally friendly, avoids hazardous reagents researchgate.net

Functionalization and Derivatization Techniques on the this compound Core

The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical and biological properties. A key strategy for introducing diversity is through the synthesis of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles. This has been achieved via a photostimulated C-O cyclization of anions derived from corresponding carboxamides, yielding a range of products with good to excellent yields. conicet.gov.ar This method tolerates various substituents, including electron-releasing (e.g., Me, OMe) and electron-withdrawing groups (e.g., CN, OCF3, CO2Et). conicet.gov.ar

Another powerful technique for derivatization is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.gov This reaction allows for the construction of benzopyrrolo-oxazolone scaffolds, which are present in several bioactive compounds. nih.gov The reaction proceeds well with various C5-substituted benzoxazoles, accommodating both electron-neutral and electron-donating functional groups, leading to excellent yields. nih.gov While electron-withdrawing substituents require higher temperatures, they still provide promising yields. nih.gov

The synthesis of pyrazolyl-benzoxazole derivatives has been accomplished through a solid-phase strategy. researchgate.net This involves attaching ethyl 3-(3-nitrophenyl)pyrazole-4-carboxylate to a resin, followed by saponification, amidation with o-aminophenols, and cyclization via a Mitsunobu reaction to form the benzoxazole core. researchgate.net Subsequent reduction of the nitro group allows for further derivatization through acylation or sulfonylation. researchgate.net

The following table highlights different functionalization techniques and the types of derivatives produced:

MethodReactantsResulting DerivativesKey FeaturesReference
Photostimulated C-O Cyclization2-haloanilines, pyrrole/indole carboxylic acids6-substituted 2-pyrrolyl/indolyl benzoxazolesTolerates various functional groups, good to excellent yields. conicet.gov.ar conicet.gov.ar
Phosphine-Catalyzed [3+2] CycloadditionBenzoxazoles, 1,2-diphenylcyclopropenoneBenzopyrrolo-oxazolonesForms fused cyclic structures, relevant to bioactive compounds. nih.gov nih.gov
Solid-Phase SynthesisEthyl 3-(3-nitrophenyl)pyrazole-4-carboxylate, o-aminophenolsPyrazolyl-benzoxazole derivativesAllows for diverse derivatization via acylation/sulfonylation. researchgate.net researchgate.net

Stereoselective Synthetic Approaches for Chiral Pyrrolobenzoxazole Analogs

The development of stereoselective methods for synthesizing chiral molecules is of paramount importance in drug discovery, as the biological activity of a compound is often dependent on its three-dimensional structure. For pyrrolobenzoxazole analogs, several strategies have been employed to control stereochemistry.

One approach involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been utilized as a chiral auxiliary in the synthesis of novel chiral pyrazole (B372694) derivatives. rsc.org The key steps include the stereoselective addition of a lithium reagent to a chiral sulfinyl imine, followed by a series of transformations to construct the final chiral pyrazole product. rsc.org

Catalytic asymmetric synthesis offers a more efficient route to chiral compounds. Nickel-catalyzed enantioselective intramolecular reductive cyclization of aryl chained alkynones has been developed to produce chiral chromans bearing quaternary stereocenters. chemrxiv.org This method utilizes a P-chiral monophosphine ligand to achieve high yields and excellent enantioselectivity. chemrxiv.org Similarly, a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction has been established using a novel chiral aldehyde catalyst to synthesize optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org

The synthesis of chiral pyrrolidine (B122466) derivatives, which can be precursors to pyrrolobenzoxazoles, has been achieved through various stereoselective methods. These include the use of chiral dipolarophiles in cycloaddition reactions and the stereoselective alkylation of proline derivatives. nih.gov For example, the self-reproduction of chirality has been applied to the synthesis of 2-alkyl-4-hydroxyprolines starting from (2S,4R)-O-acetyl-4-hydroxyproline. nih.gov

The following table summarizes different stereoselective approaches for synthesizing chiral analogs:

MethodKey Reagents/CatalystsTarget Chiral ScaffoldsStereocontrol ElementReference
Chiral Auxiliary(R)- and (S)-tert-butanesulfinamideChiral pyrazole derivativesStereoselective addition to chiral sulfinyl imine rsc.org
Nickel-Catalyzed Reductive CyclizationNi(cod)2, (R)-AntPhos ligandChiral chromans with quaternary stereocentersP-chiral monophosphine ligand chemrxiv.org
Asymmetric Cascade ReactionChiral aldehyde catalystOptically active Δ(1)-pyrroline sulfonamidesChiral catalyst mediating Michael addition rsc.org
Self-Reproduction of Chirality(2S,4R)-O-acetyl-4-hydroxyproline2-Alkyl-4-hydroxyprolinesRetention of configuration during alkylation nih.gov

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 6h Pyrrolo 3,4 G Benzoxazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused System

The fused aromatic system of 6H-pyrrolo[3,4-g]benzoxazole presents distinct regions of electron density, influencing its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring of the benzoxazole (B165842) moiety. This heightened reactivity is due to the ability of the nitrogen lone pair to participate in the π-system, stabilizing the cationic intermediate (Wheland intermediate) formed during the reaction. onlineorganicchemistrytutor.compearson.com Consequently, electrophilic aromatic substitution (EAS) is predicted to occur preferentially on the pyrrole ring.

General principles suggest that electrophiles will attack the C4 or C5 positions (α-positions of the pyrrole ring), as the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to greater stability compared to attack at other positions. onlineorganicchemistrytutor.com This is a general characteristic of electrophilic substitution on pyrroles. uni-leipzig.de The reaction proceeds via a two-step mechanism: initial attack of the electrophile to disrupt aromaticity, followed by deprotonation to restore the stable aromatic system. masterorganicchemistry.com While specific studies on this compound are limited, research on related pyrrolobenzoxazole derivatives confirms that the aromatic system can undergo electrophilic substitution. evitachem.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the unsubstituted this compound core is generally challenging. The electron-rich nature of the heterocyclic system repels nucleophiles. chemguide.co.uk Such reactions typically require either extremely harsh conditions or the presence of strong electron-withdrawing groups on the aromatic rings to activate them for nucleophilic attack. chemguide.co.ukwikipedia.org

However, alternative pathways for nucleophilic substitution can exist. For instance, studies on alkylpyrroles have shown that nucleophilic substitution can occur in the presence of molecular oxygen. nih.gov This reaction is proposed to proceed through a mechanism involving an initial electron transfer from the pyrrole to oxygen, generating a pyrrolylmethyl intermediate that subsequently reacts with nucleophiles. nih.gov It is plausible that the this compound skeleton could undergo similar transformations under specific oxidative conditions. Furthermore, the introduction of activating groups, such as a trifluoromethyl group on related pyrrolobenzoxazole structures, has been shown to enable nucleophilic substitution reactions. evitachem.com

Reaction TypePredicted Site of ReactivityGoverning PrincipleConditions
Electrophilic SubstitutionC4 and C5 positions of the pyrrole ringHigh electron density of the pyrrole ring and stability of the cationic intermediate. onlineorganicchemistrytutor.comReaction with standard electrophiles (e.g., in nitration, halogenation, Friedel-Crafts).
Nucleophilic SubstitutionBenzene ring (if activated)Generally disfavored unless strong electron-withdrawing groups are present. chemguide.co.ukHarsh conditions (high temperature/pressure) or presence of activating groups.

Ring-Opening and Rearrangement Reactions Investigated for Pyrrolobenzoxazoles

The stability of the fused heterocyclic system can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.

Ring-Opening Reactions: The oxazole (B20620) ring, containing a labile C-O bond, is the most likely component to undergo cleavage. Analogous heterocyclic systems, such as benzoxazinones, are known to undergo ring-opening upon treatment with nucleophiles like secondary amines or strong non-nucleophilic bases. mdpi.comdntb.gov.ua This suggests that the oxazole portion of the pyrrolobenzoxazole scaffold could be susceptible to nucleophilic attack at the carbon atom adjacent to the ring oxygen, leading to cleavage of the heterocyclic ring. Such reactions could provide a pathway to novel, more complex functionalized structures. For example, research on other heterocycles like triazoles has demonstrated synthetically useful ring-opening reactions that lead to diverse N-alkenyl derivatives. uochb.cz

Rearrangement Reactions: While specific rearrangement reactions starting from the this compound skeleton are not extensively documented, the potential for such transformations exists, particularly in complex synthetic sequences. Rearrangements are known to occur in related benzoxazine (B1645224) systems. dntb.gov.ua For instance, cascade reactions involving synergistic catalysis can lead to rearrangements like the aza-Cope rearrangement in the synthesis of complex pyrrolidine-containing molecules. rsc.org It is conceivable that under thermal or catalytic (acid or base) conditions, rearrangements analogous to the Cornforth or Beckmann rearrangements could be induced, potentially leading to isomeric structures or entirely new heterocyclic scaffolds. researchgate.net

Oxidation, Reduction, and Functional Group Interconversions of the this compound Skeleton

The chemical nature of the this compound skeleton allows for a variety of transformations that modify its oxidation state or alter appended functional groups.

Oxidation and Reduction: The pyrrole ring is particularly sensitive to oxidation . Strong oxidizing agents can lead to degradation or polymerization. However, controlled oxidation can be a useful synthetic tool. In related pyrrole systems, oxidation can be part of a domino reaction sequence to build more complex heterocyclic structures. iupac.org

Reduction of the this compound system can also be achieved. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method for reducing C=C double bonds. google.com Depending on the reaction conditions (temperature, pressure, catalyst), it is possible to selectively reduce the pyrrole ring while leaving the benzene ring intact, or to reduce both aromatic systems under more forcing conditions. A patent has described the use of iron in acetic acid for reduction during a synthetic sequence that forms a pyrrolobenzoxazole derivative. google.com

Functional Group Interconversions (FGI): Functional group interconversion is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk For substituted this compound derivatives, a wide range of FGI reactions can be envisioned. For example, a nitro group introduced via electrophilic substitution could be reduced to an amine. This amino group could then be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. A patent details FGI steps such as ammonolysis and the introduction of base-protecting groups in the synthesis of pyrrolobenzoxazole-containing polymers. google.com

TransformationReagent/Condition ExampleProduct Functional GroupReference Principle
Reduction of Nitro GroupH₂, Pd/C or SnCl₂, HClAmineStandard nitro group reduction.
Oxidation of Alkyl Side ChainKMnO₄ or PCCCarboxylic Acid or Aldehyde/Ketone slideshare.net
Reduction of Pyrrole RingCatalytic Hydrogenation (H₂/Catalyst)Pyrrolidine (B122466) Ring google.com
Amine DiazotizationNaNO₂, HClDiazonium SaltSandmeyer/Schiemann reactions precursor.

Synthetic Utility of this compound as a Building Block in Complex Chemical Synthesis

The this compound scaffold is not just a synthetic target but also a valuable building block for the construction of more complex molecular architectures. researchgate.netrsc.org Its rigid, planar structure and potential for functionalization make it an attractive core for various applications.

Several synthetic strategies utilize the formation of the pyrrolobenzoxazole ring system as a key step in assembling complex molecules. A notable method is the [3+2] cycloannulation process, which allows for the rapid and stereoselective synthesis of the core structure. medscape.comacs.org This highlights its role as a fundamental component in modular synthetic approaches. uni-leipzig.de

Furthermore, pyrrolobenzoxazoles have been employed as building blocks in the synthesis of other complex heterocyclic systems, such as pyrroloquinolines. mdpi.com In the field of materials science and biotechnology, these scaffolds have been incorporated into polymers designed for sequence-specific binding to duplex nucleic acids, demonstrating their utility in creating functional macromolecules. google.com The synthesis of related isoindolobenzoxazinones also showcases the utility of the benzoxazole moiety in building complex, fused systems. researchgate.net

Mechanistic Investigations of Key Chemical Transformations and Reaction Pathways

Understanding the mechanisms of reactions involving the this compound skeleton is crucial for predicting reactivity and controlling reaction outcomes.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the pyrrole ring on an electrophile, forming a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity. A subsequent fast deprotonation from the carbon atom that was attacked restores the aromatic system. masterorganicchemistry.com

Cycloannulation Reactions: The formation of the pyrrolobenzoxazole skeleton often proceeds via a [3+2] cycloaddition mechanism. medscape.comnih.gov Mechanistic studies, sometimes supported by DFT calculations, have been performed on related systems to elucidate the stepwise or concerted nature of these transformations and to explain the observed stereoselectivity. nih.gov

Cascade Reactions: The synthesis of complex derivatives can involve cascade reactions where multiple bonds are formed in a single pot. For example, the formation of isoindolobenzoxazinones can proceed through a cascade initiated by a nucleophilic addition, followed by the capture of a resulting acyliminium ion by an electron-rich aromatic component, leading to cyclization. researchgate.net Computational studies have also been used to propose mechanisms for related heterocyclic ring-opening reactions, explaining the stereoselective outcomes. uochb.cz

In Depth Theoretical and Computational Chemistry Studies of 6h Pyrrolo 3,4 G Benzoxazole

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformation

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic structure and stable conformations of 6H-Pyrrolo[3,4-g]benzoxazole. aps.org These computational techniques solve approximations of the Schrödinger equation to determine the molecule's geometry and electron distribution. DFT methods, such as the widely used B3LYP functional, combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular structure, finding the lowest energy arrangement of atoms. dntb.gov.uaresearchgate.netdergipark.org.tr This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. semanticscholar.org

These calculations are not performed in a vacuum; they can incorporate solvent effects using models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate the molecule's behavior in different chemical environments. researchgate.net The resulting optimized geometry is the basis for all further computational analysis, including the study of frontier orbitals, electrostatic potential, and spectroscopic properties. tandfonline.com For complex heterocyclic systems like pyrrolobenzoxazoles, these methods are indispensable for predicting their stability and preferred spatial orientation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. tandfonline.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. semanticscholar.org In contrast, a large HOMO-LUMO gap indicates high stability and lower reactivity. tandfonline.com For the this compound system, FMO analysis would pinpoint the distribution of these orbitals across the fused rings, revealing which parts of the molecule are most involved in electronic transitions and chemical reactions.

Table 1: Example Frontier Molecular Orbital Energies for Benzoxazole (B165842) Derivatives This data is for illustrative purposes and does not represent this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol-5.39-1.124.27 semanticscholar.org
2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.63-1.484.15 semanticscholar.org
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.21-1.413.80 semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de An MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. wolfram.com This is achieved by color-coding the surface:

Red : Represents regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic reactivity. tandfonline.comresearchgate.net

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. tandfonline.comresearchgate.net

Green/Yellow : Indicate regions of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) localized around the electronegative oxygen and nitrogen atoms, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors. uni-muenchen.de Positive potential (blue) might be expected near the hydrogen atoms, particularly the N-H proton of the pyrrole (B145914) ring, marking it as a potential site for nucleophilic attack or hydrogen bond donation. uni-muenchen.de This analysis provides an intuitive guide to the molecule's reactive behavior and intermolecular interactions. researchgate.net

The aromaticity of the fused ring system in this compound is a key determinant of its stability and electronic properties. Aromaticity is computationally assessed using several indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net A HOMA value close to 1 indicates a high degree of aromaticity, while lower or negative values suggest non-aromatic or anti-aromatic character, respectively.

Another common method is the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity. acs.org NICS values are calculated at the center of a ring; negative values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). acs.org For a polycyclic system like this compound, NICS calculations would be performed for each individual ring (pyrrole, benzene (B151609), oxazole) to understand the local aromaticity and the extent of π-electron delocalization across the entire molecule. beilstein-journals.org The electronic character of any substituents on the ring system can significantly influence these aromaticity indices. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and changes conformation. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape, identifying different stable or meta-stable shapes and the energy barriers between them. This is particularly relevant for understanding the flexibility of the fused ring system and the dynamics of any potential puckering in the five-membered rings. mdpi.com By simulating the molecule in a solvent like water, MD can also shed light on its interactions with the surrounding environment. The stability of the molecule's conformation is often assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters from Computational Models

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate and interpret experimental findings. dntb.gov.ua DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR). nih.govresearchgate.net

By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net Comparing this computed spectrum with an experimental one helps in assigning specific absorption bands to particular bond stretches or bends within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to confirm the chemical structure and assign signals to specific protons and carbon atoms. nih.gov This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization. semanticscholar.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a conceptual example of how computational data is used and does not represent real data for this compound.

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR Shift (H on C4)7.2 ppm7.1 ppm
¹³C NMR Shift (C in C=N)155 ppm154 ppm
IR Frequency (C=O stretch)1705 cm⁻¹1700 cm⁻¹

Computational Analysis of Reaction Pathways and Transition States for Pyrrolobenzoxazole Formation and Reactivity

Understanding how this compound is formed and how it reacts requires the computational analysis of reaction pathways. frontiersin.org These studies model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. smu.edu By calculating the potential energy surface, chemists can identify the most likely reaction mechanism and determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. arxiv.org

Methods like the Intrinsic Reaction Coordinate (IRC) are used to map the minimum energy path connecting the transition state to the reactants and products, confirming that the identified transition state is correct. smu.edu For the synthesis of the pyrrolobenzoxazole scaffold, computational analysis can compare different potential cyclization strategies or precursor reactions to predict which will be the most efficient. rsc.orgnih.gov This predictive power allows for the rational design of synthetic routes, saving time and resources in the laboratory. cecam.org

Development of Predictive Models for Structure-Reactivity Relationships within Pyrrolobenzoxazole Systems

The development of predictive models for structure-reactivity relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.govmdpi.com For heterocyclic systems like the this compound core, these models provide a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activities or chemical reactivity. dergipark.org.tr This approach is instrumental in understanding the nuanced effects of structural modifications and in guiding the rational design of new derivatives with enhanced potency or desired reactivity profiles. researchgate.net

The process of developing a predictive model for a series of pyrrolobenzoxazole derivatives typically involves several key stages. Initially, a dataset of compounds with a common pyrrolobenzoxazole scaffold is required, for which the biological activity or a measure of reactivity has been experimentally determined. ugm.ac.id The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to ensure they represent energetic minima. rjpbr.com

Following structural optimization, a wide array of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized into:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices (e.g., 0χ, 1χ, 2χ). rjpbr.com

Electronic descriptors: These relate to the electron distribution and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. ugm.ac.id

Physicochemical descriptors: These represent the bulk properties of the molecule, with the partition coefficient (log P) being a crucial descriptor for lipophilicity. ugm.ac.id

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a QSAR equation. ugm.ac.id The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds. nih.gov The statistical quality of the developed QSAR models is assessed using various parameters, including the correlation coefficient (R), the coefficient of determination (R²), and the leave-one-out cross-validated R² (q²). rjpbr.com

For instance, a hypothetical QSAR study on a series of substituted this compound derivatives might yield a model that indicates the importance of specific electronic and lipophilic properties for their reactivity.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

Compound IDSubstituent (R)Log PHOMO (eV)LUMO (eV)Dipole Moment (Debye)Observed Reactivity (pIC50)
PBZ-01-H2.5-6.8-1.52.15.2
PBZ-02-Cl3.2-7.1-1.83.55.8
PBZ-03-CH33.0-6.5-1.32.35.5
PBZ-04-NO22.3-7.5-2.55.06.5
PBZ-05-OCH32.6-6.3-1.22.85.4
PBZ-06-CN2.4-7.4-2.24.86.2

Based on such data, a regression analysis could lead to a predictive equation. For example, a hypothetical QSAR model could look like:

pIC₅₀ = 0.85 * log P - 0.5 * HOMO - 0.3 * LUMO + 0.15 * Dipole Moment + 2.5

This equation would suggest that higher lipophilicity (log P) and a higher dipole moment positively contribute to reactivity, while lower HOMO and LUMO energies (indicative of easier electron transfer) also enhance reactivity. The structure-activity relationship of benzoxazole derivatives often indicates that the presence of electron-withdrawing and electron-releasing groups at different positions can influence their biological effects. researchgate.net

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be applied. These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. rsc.org This provides a more intuitive and detailed understanding of the structure-reactivity relationships within the pyrrolobenzoxazole system.

Table 2: Statistical Validation of a Hypothetical QSAR Model

ParameterValueDescription
R0.95Correlation Coefficient
0.90Coefficient of Determination
q² (LOO)0.85Cross-validated Coefficient of Determination
F-statistic45.2Fischer test value, indicating statistical significance
SEE0.25Standard Error of Estimate

The successful development and validation of these predictive models for pyrrolobenzoxazole systems are invaluable. They not only deepen the understanding of the underlying mechanisms of action but also significantly reduce the time and resources required for the discovery and optimization of new lead compounds by allowing for the virtual screening and prioritization of candidates for synthesis and testing. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques Applied to 6h Pyrrolo 3,4 G Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 6H-Pyrrolo[3,4-g]benzoxazole in solution.

1H, 13C, and Heteronuclear 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete NMR analysis would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the fused heterocyclic system.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons on the pyrrole (B145914) ring. The chemical shifts (δ) and coupling constants (J) would reveal the substitution pattern and connectivity. For example, in a related compound, 2-(1H-Pyrrol-2-yl)benzo[d]oxazole, aromatic protons appear in the range of δ 6.36-7.64 ppm, with the NH proton appearing as a broad singlet at δ 10.25 ppm. jbarbiomed.com For this compound, specific shifts would confirm the fused 'g' annulation.

¹³C NMR: The carbon NMR spectrum provides the number of unique carbon atoms and their electronic environment. The spectrum would show characteristic signals for the sp² carbons of the aromatic and heteroaromatic rings. Quaternary carbons, those at the ring junctions and the C=N carbon of the oxazole (B20620) ring, would also be identifiable. In related benzoxazole (B165842) structures, these carbons typically resonate in the range of δ 110-164 ppm. jbarbiomed.com

2D NMR Techniques: To definitively link the proton and carbon signals and establish the molecular framework, a series of two-dimensional NMR experiments are essential. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of adjacent protons within the benzene and pyrrole rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking each proton signal to its attached carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying connections across quaternary carbons and heteroatoms, which is essential for confirming the fusion of the pyrrole and benzoxazole rings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the atoms, particularly for substituted derivatives.

A hypothetical table of expected NMR data is presented below, based on general knowledge of similar heterocyclic systems.

Technique Expected Observations for this compound
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) for benzene and pyrrole C-H. A signal for the N-H proton (approx. 8.0-11.0 ppm). Coupling patterns revealing proton adjacencies.
¹³C NMR Signals for sp² carbons in the aromatic/heterocyclic region (approx. 100-160 ppm). Distinct signals for bridgehead carbons and the C=N carbon.
COSY Cross-peaks connecting adjacent aromatic protons on the benzene ring and adjacent protons on the pyrrole ring.
HSQC Cross-peaks correlating each aromatic proton with its directly attached carbon atom.
HMBC Key cross-peaks showing 2- and 3-bond correlations between protons and carbons across the fused ring system, confirming the structure. For example, the N-H proton should show correlations to adjacent carbons.

Advanced Pulse Sequences for Precise Stereochemical Assignment

For the parent compound this compound, which is planar and achiral, advanced pulse sequences for stereochemical assignment are not directly applicable. However, for chiral derivatives, techniques like NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be indispensable for determining the relative stereochemistry by measuring through-space proton-proton interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₆N₂O), the expected exact mass would be calculated and compared to the experimental value. For instance, the monoisotopic mass is 158.0480 Da. An HRMS measurement confirming this value would provide strong evidence for the C₉H₆N₂O formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (e.g., using tandem MS/MS techniques) can provide structural information. The fragmentation of the molecular ion would be expected to involve characteristic losses, such as the loss of CO, HCN, or cleavage of the pyrrole ring, which helps in confirming the identity of the fused ring system. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and provide a unique "fingerprint" for the molecule based on its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the N-H group of the pyrrole ring.

C-H Stretch (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C=N Stretch: A strong absorption in the 1680-1620 cm⁻¹ region, characteristic of the oxazole ring. esisresearch.org

C=C Stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. Non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum, offering a more complete vibrational profile.

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch> 3000> 3000
C=N Stretch1620 - 16801620 - 1680
Aromatic C=C Stretch1450 - 16001450 - 1600
C-O Stretch1200 - 12801200 - 1280

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its system of conjugated π-electrons. For a highly conjugated system like this compound, absorption bands in the ultraviolet and possibly the visible region are expected.

The spectrum would likely show multiple absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the extent of conjugation in the fused aromatic system. chemrxiv.org In related benzoxazole derivatives, absorption maxima are often observed in the 330-380 nm range. scielo.br The specific λ_max values for this compound would be a unique identifier of its electronic structure. Analysis in different solvents could also reveal information about the polarity of the ground and excited states.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would confirm:

The molecular structure , including precise bond lengths and angles, confirming the planarity of the fused ring system. mdpi.com

The supramolecular architecture , revealing how the molecules pack in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., involving the pyrrole N-H) and π-π stacking interactions between the aromatic rings, which govern the material's solid-state properties. redalyc.org

While no published crystal structure for the parent this compound is readily available, analysis of related structures like pyrrolo[2,1-c] jbarbiomed.comchemrxiv.orgbenzodiazepine derivatives shows how X-ray diffraction can unambiguously confirm molecular connectivity and solid-state conformation. itmedicalteam.pl

Applications and Potential in Advanced Materials Science Based on Pyrrolobenzoxazole Scaffolds

Optoelectronic Materials: Organic Light Emitting Diodes (OLEDs) and Fluorescent Probes based on Pyrrolobenzoxazole Derivatives

The favorable photophysical properties of pyrrolobenzoxazole derivatives make them excellent candidates for optoelectronic applications, particularly as emitters in Organic Light Emitting Diodes (OLEDs) and as sensitive fluorescent probes.

Organic Light Emitting Diodes (OLEDs): Derivatives of the benzoxazole (B165842) family have demonstrated significant potential as luminescent materials for OLEDs. Boron complexes of benzoxazole and benzothiazole (B30560) derivatives have been synthesized, exhibiting tunable emission colors across the visible spectrum, including blue, green, and red. nih.gov The emission properties can be precisely controlled by incorporating different electron-donating and electron-withdrawing groups onto the aromatic framework. nih.gov This molecular engineering approach allows for the creation of dyes with high photoluminescence quantum yields (PLQY), reaching up to 0.98 in the solid state, which is a critical parameter for efficient light emission in OLED devices. nih.gov

For instance, para- and meta-amino-substituted benzothiazole-boron difluoride complexes, which are structurally related to the pyrrolobenzoxazole scaffold, display bright blue and red-orange luminescence in their crystalline forms. nih.gov OLEDs fabricated using these complexes as the light-emitting layer have shown electroluminescence peaks that correspond well with their solid-state emission spectra, confirming their role as effective emitters. nih.gov The development of stable, thin films from these materials further underscores their suitability for practical device fabrication. nih.gov

Table 1: Photophysical Properties of Selected Benzoxazole/Benzothiazole-Boron Emitters for OLEDs

Compound Type Substituent Position Emission Color (Solid State) Quantum Yield (Solid State) Source
BTz-Boron Difluoride meta-amino Blue 0.98 nih.gov
BTz-Boron Difluoride para-amino Orange 0.85 nih.gov

Fluorescent Probes: The pyrrolobenzoxazole scaffold is highly effective for creating fluorescent probes for biomolecule detection. In mild alkaline conditions, compounds like 5-hydroxyindoles and catecholamines can react with derivatizing agents such as benzylamine (B48309) to form highly fluorescent 2-phenyl-4,5-pyrrolobenzoxazoles. researchgate.netresearchgate.netresearchgate.net This reaction forms the basis of sensitive detection methods for important neurotransmitters.

Research has demonstrated a two-step derivatization process for the simultaneous determination of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in brain microdialysates. acs.orgresearchgate.netacs.org This method achieves exceptionally low detection limits, in the femtomole range, showcasing the high sensitivity of these fluorescent derivatives. acs.orgresearchgate.net The high fluorescence intensity of the resulting pyrrolobenzoxazole adducts allows for precise quantification even at very low analyte concentrations. researchgate.netresearchgate.net

Organic Semiconductors for Field-Effect Transistors (OFETs) and Electronic Devices

While research specifically on 6H-pyrrolo[3,4-g]benzoxazole for Organic Field-Effect Transistors (OFETs) is emerging, studies on closely related pyrrolo-fused heterocyclic systems, such as pyrrolo[1,2-i] ntu.ac.ukresearchgate.netphenanthrolines, highlight the potential of this structural class in organic electronics. mdpi.comnih.govnih.gov These materials are part of the broader family of π-conjugated organic semiconductors, which are valued for their mechanical flexibility and potential for low-cost, solution-based processing. frontiersin.org

Thin films of pyrrolo-phenanthroline derivatives have been shown to exhibit n-type semiconductor behavior, which is crucial for the fabrication of complementary logic circuits. mdpi.comnih.gov The performance of an OFET is governed by key parameters like charge carrier mobility (μ), and the molecular structure of the semiconductor plays a critical role in determining these properties. frontiersin.org For these related pyrrolo-compounds, heat treatment has been shown to produce polycrystalline thin films with consistent and reproducible electronic properties. nih.gov The thermal activation energy, which relates to the energy required to excite charge carriers into a conductive state, and the optical band gap are fundamental properties that influence device performance. mdpi.comnih.gov The promising semiconductor characteristics of these related systems suggest that the pyrrolobenzoxazole core could be a valuable building block for new OFET materials. mdpi.comnih.gov

Table 2: Electrical and Optical Properties of Thin Films of Related Pyrrolo-Phenanthroline Semiconductors

Property Value Range Significance Source
Semiconductor Type n-type Enables fabrication of n-channel transistors mdpi.comnih.gov
Thermal Activation Energy (Ea) 0.68 - 0.78 eV Relates to charge carrier generation mdpi.comnih.govnih.gov
Optical Band Gap (Egod) 3.13 - 4.24 eV Determines optical absorption and electronic transitions mdpi.comnih.gov

Precursors for Polymeric Materials with Tunable Electronic and Thermal Properties

The pyrrolobenzoxazole moiety is a promising precursor for the synthesis of advanced polymeric materials. By incorporating this rigid, aromatic scaffold into a polymer backbone, it is possible to create materials with tailored electronic, thermal, and mechanical properties. Polybenzoxazines (Pbzs), for example, are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and near-zero shrinkage during curing. nih.gov

The benzoxazole component of the pyrrolobenzoxazole structure can be leveraged to create polymers with similar benefits. Research on polybenzoxazine blends and composites has shown that their properties can be significantly enhanced. For instance, creating a bio-based polybenzoxazine film by blending it with chitosan (B1678972) resulted in a material with synergistically improved thermal stability and char yield compared to the individual components. nih.gov The char yield, which is the amount of material left after thermal decomposition at high temperatures, is an important indicator of fire retardancy. The incorporation of a benzoxazine-containing monomer into a chitosan matrix led to a notable enhancement in thermal properties. nih.gov

Furthermore, the electronic properties of polymers are dictated by their chemical structure, particularly the presence of conjugated double bonds along the polymer backbone, which allows for the movement of charge carriers. mdpi.comnih.gov The pyrrolobenzoxazole unit, being a π-conjugated system, can be polymerized to form conducting polymers. nih.gov The conductivity of such polymers can be tuned through a process called doping, which introduces charge carriers into the material. mdpi.com The ability to modify the pyrrolobenzoxazole monomer with different side groups prior to polymerization offers a powerful tool for tuning the final polymer's solubility, processability, and electronic characteristics. rsc.org

Table 3: Thermal Properties of a Related Poly(Chitosan/Curcumin-furfurylamine-based Benzoxazine) Film

Material Char Yield at 800 °C (%) Significance Source
Neat Chitosan Film 43 High intrinsic thermal stability nih.gov
Neat Polybenzoxazine (Pbz) Film 34 - 40 Good thermal stability nih.gov

Sensor Technologies and Molecular Recognition in Material Systems

The pyrrolobenzoxazole scaffold has proven to be exceptionally useful in the development of highly sensitive and selective sensor technologies, particularly for clinically relevant biomolecules. ntu.ac.uk This utility stems from its capacity to be chemically transformed into derivatives that exhibit strong fluorescence upon binding to a target analyte. researchgate.netresearchgate.net

As mentioned previously, the reaction of specific analytes with reagents to form 2-phenyl-4,5-pyrrolobenzoxazoles is a cornerstone of this application. acs.orgntu.ac.uk This derivatization strategy has been successfully employed in liquid chromatography with fluorescence detection to quantify catecholamines like dopamine and serotonin in biological samples. researchgate.netresearchgate.net The principle of molecular recognition is central here; the specific chemical reaction between the derivatizing agent and the analyte ensures that the fluorescence signal is generated selectively in the presence of the target molecule.

Electrochemical sensors have also been developed using various nanomaterials and polymers for the detection of serotonin and dopamine. researchgate.netacs.org While these systems may not directly use the pyrrolobenzoxazole structure as the electrode material, the derivatization chemistry to produce fluorescent pyrrolobenzoxazoles serves as a benchmark and validation technique for these new sensors. researchgate.netntu.ac.uk The development of electrochemical sensors based on organic materials, such as organic electrochemical transistors (OECTs), represents another frontier where functionalization with recognition elements based on the pyrrolobenzoxazole scaffold could lead to new sensing platforms. researchgate.net

Table 4: Performance of Fluorescent Pyrrolobenzoxazole-Based Derivatization for Neurotransmitter Sensing

Analyte Detection Method Matrix Detection Limit (fmol) Source
Serotonin (5-HT) Two-step derivatization HPLC-fluorescence Brain Microdialysate 0.2 acs.orgresearchgate.net
Norepinephrine (NE) Two-step derivatization HPLC-fluorescence Brain Microdialysate 0.08 acs.orgresearchgate.net

Design Principles for Pyrrolobenzoxazole-Based Functional Materials and Smart Systems

The creation of advanced functional materials and smart systems based on the pyrrolobenzoxazole scaffold relies on a set of core design principles. These principles focus on establishing clear structure-property relationships to tailor material performance for specific applications. routledge.comresearchgate.net

Tuning Optoelectronic Properties through Molecular Engineering: The optical and electronic properties of the pyrrolobenzoxazole core are highly tunable. As seen with related benzoxazole-boron complexes, the attachment of electron-donating or electron-withdrawing substituents to the aromatic rings can systematically alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This allows for precise control over absorption and emission wavelengths, as well as quantum yields, which is a fundamental design principle for creating materials for OLEDs and fluorescent sensors. nih.gov

Enhancing Semiconductor Performance via Structural Control: For applications in organic electronics like OFETs, controlling the intermolecular interactions and solid-state packing of pyrrolobenzoxazole-based molecules is critical. Design strategies should focus on promoting planarity and extending π-conjugation to facilitate efficient charge transport between molecules. frontiersin.org The choice of peripheral alkyl or fluoroalkyl chains can influence molecular packing and solubility, affecting both processability and charge carrier mobility. rsc.org

Controlling Polymer Properties through Monomer Design: When using pyrrolobenzoxazole as a precursor for polymers, the properties of the final material are directly inherited from the monomer's structure. Introducing flexible linkers between the rigid pyrrolobenzoxazole units can enhance the processability and mechanical flexibility of the resulting polymer. Conversely, creating a polymer with a high density of these fused aromatic units can maximize thermal stability and conductivity. nih.govnih.gov

Achieving Selectivity in Sensors via Host-Guest Chemistry: For sensor applications, the design must incorporate a molecular recognition element. This can be achieved by functionalizing the pyrrolobenzoxazole scaffold with groups that have a specific chemical affinity or a complementary size and shape to the target analyte. researchgate.net This "host-guest" principle ensures that the sensor responds selectively to the molecule of interest, a crucial requirement for reliable sensing in complex biological or environmental samples. researchgate.net

By applying these design principles, researchers can systematically evolve the this compound scaffold from a simple chemical entity into a diverse range of high-performance materials for the next generation of electronic and sensory devices. fraunhofer.de

Table of Mentioned Compounds

Compound Name
This compound
2-Phenyl-4,5-pyrrolobenzoxazoles
Serotonin (5-HT)
Dopamine (DA)
Norepinephrine (NE)
Benzylamine
Pyrrolo[1,2-i] ntu.ac.ukresearchgate.netphenanthroline
Diketopyrrolopyrrole (DPP)
Polybenzoxazine (Pbz)
Chitosan
Benzoxazole-boron complexes
Benzothiazole-boron difluoride

Ligand Design and Coordination Chemistry of Pyrrolobenzoxazole Systems

Metal Coordination and Chelation Properties of 6H-Pyrrolo[3,4-g]benzoxazole Ligands

There is currently no available scientific literature that details the metal coordination and chelation properties of this compound. The potential of this molecule to act as a ligand for various metal ions has not been explored in published research. The nitrogen and oxygen atoms within the heterocyclic system present theoretical coordination sites, but experimental data on complex formation, stability constants, and the structural characterization of any resulting metal complexes are absent.

Application in Catalysis: Organometallic Catalysis and Lewis Acid Catalysis

Consistent with the lack of information on its coordination chemistry, there are no reports on the application of this compound or its derivatives in either organometallic or Lewis acid catalysis. The potential for this scaffold to support catalytically active metal centers or to act as an organocatalyst has not been investigated.

Supramolecular Assembly and Host-Guest Chemistry with Pyrrolobenzoxazole Frameworks

The ability of the this compound framework to participate in supramolecular assembly or host-guest interactions is another area that remains uninvestigated. There are no published studies on its use in the construction of larger, non-covalently bonded architectures or its capacity to encapsulate other molecules.

Role as Chiral Ligands in Asymmetric Catalysis

The synthesis of chiral derivatives of this compound and their application as ligands in asymmetric catalysis is not documented in the scientific literature. While the development of novel chiral ligands is a very active area of research, this particular heterocyclic system has not been a reported target for such endeavors.

While a PubChem entry exists for a derivative, 7-[(3,5-Dimethoxyphenyl)methyl]pyrrolo[3,4-g] nih.govnih.govbenzoxazole (B165842), it does not provide any experimental data regarding its synthesis or chemical properties. nih.gov The lack of foundational research on the parent compound, this compound, indicates that this area of chemical space is largely unexplored. The synthesis and characterization of this fundamental scaffold would be the first step toward any potential applications in the fields outlined.

Fundamental Molecular Interactions and Recognition Studies of 6h Pyrrolo 3,4 G Benzoxazole

Investigation of Non-Covalent Interactions with Model Biomolecules (e.g., DNA/RNA, Proteins)

Non-covalent interactions are paramount in defining the structure of biomacromolecules and are central to the process of molecular recognition. rsc.org For a molecule like 6H-Pyrrolo[3,4-G]benzoxazole, its fused aromatic system and heteroatoms are key features that mediate interactions with biological partners. Benzoxazole (B165842) structures, for instance, are recognized as isosteres of DNA nucleotides, suggesting a capacity to interact with nucleic acids and various biological receptors. researchgate.net Studies on related pyrrolo-benzodiazepine systems have demonstrated specific non-covalent binding to DNA, highlighting the importance of these interactions for this class of compounds. nih.gov

Hydrogen bonds are critical directional interactions that contribute significantly to the stability and specificity of ligand-receptor complexes. The this compound scaffold contains potential hydrogen bond donors (the pyrrole (B145914) N-H group) and acceptors (the nitrogen and oxygen atoms of the oxazole (B20620) ring). In analogous heterocyclic structures, hydrogen bonding plays a well-defined role. For example, studies on pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepine-5,11-diones have shown that specific hydrogen bonds between the ligand and DNA are crucial for binding. nih.gov Similarly, research on diketopyrrolopyrrole (DPP) derivatives demonstrates that the strategic placement of hydrogen-bonding motifs, such as amide groups, can be used to tune molecular aggregation and optoelectronic properties. rsc.org The formation of extensive hydrogen-bonding networks, creating defined structural motifs like sheets or helices, is a common feature in heterocyclic compounds. researchgate.netresearchgate.net

Molecular Recognition Principles Governing Ligand-Biomolecule Binding at the Atomic Level

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. The principle relies on geometric and electronic complementarity between the ligand and its biomolecular target. For pyrrolo-fused heterocyclic systems, this specificity is well-documented. In the case of certain pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepine-5,11-diones, a highly specific structural requirement for DNA binding has been observed. nih.gov Molecular modeling suggests that a combination of factors, including specific hydrogen bonding patterns and the precise stereochemistry of the molecule, dictates the binding affinity and sequence-dependent properties. nih.gov This illustrates that even subtle changes to the molecular structure can dramatically alter its ability to be recognized by a biological target.

Mechanistic Studies of Molecular Binding Events with Isolated Biological Components

To understand how a compound exerts a biological effect, researchers study its interaction with isolated cellular components. For example, benzimidazole-based anthelmintic drugs are known to function by inhibiting the polymerization of tubulin, a critical protein for cell structure and division. mdpi.com In vitro tubulin polymerization assays can directly measure the ability of a compound to interfere with this process. mdpi.com Such studies provide a clear mechanistic link between the molecular binding event and the observed biological outcome. For a compound like this compound, identifying its specific cellular targets and studying the binding mechanism with these isolated components would be a crucial step in elucidating its mode of action.

Structure-Interaction Relationship (SIR) Analysis of Pyrrolobenzoxazole Derivatives

Structure-Interaction Relationship (SIR) analysis is a systematic investigation into how chemical modifications of a core scaffold affect its interactions with a biological target. This is a cornerstone of medicinal chemistry. A pertinent example comes from studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to the pyrrolo-fused system of this compound. nih.gov In this research, altering the side chain and the length of a carbon bridge between the heterocyclic core and a thienoyl group had profound effects on the molecule's ability to bind to and be transported by different folate receptors (FRs) and the proton-coupled folate transporter (PCFT). nih.gov

One compound with a 4-carbon bridge was found to be completely selective for FRs and PCFT over the reduced folate carrier (RFC), whereas a similar compound with a shorter 3-carbon bridge was not. nih.gov This demonstrates a clear relationship between a specific structural feature (the bridge length) and the resulting interaction profile with different protein targets.

Below is a data table illustrating the binding affinities of various pyrrolo[2,3-d]pyrimidine derivatives to Folate Receptor α (FRα), showcasing the impact of structural modifications.

CompoundDescriptionRelative Binding Affinity to FRα¹
Folic Acid Reference Compound1
Pemetrexed (PMX) Clinically Used Antifolate0.8
Compound 3b 4-Carbon Bridge Thienoyl Derivative0.1
Compound 4 5-Carbon Bridge Thienoyl Derivative0.05
Compound 5 6-Carbon Bridge Thienoyl Derivative0.02
Compound 8 3-Carbon Bridge Phenyl Derivative0.005

¹Relative binding affinity is calculated as the inverse molar ratio of the unlabeled ligand required to inhibit 50% of [³H]folic acid binding. Data is derived from studies on FRα-expressing cells. nih.gov

This SIR analysis is critical for optimizing a lead compound, allowing for the enhancement of desired interactions (e.g., high affinity for a tumor-specific receptor) while minimizing off-target effects.

Future Perspectives and Emerging Research Directions for 6h Pyrrolo 3,4 G Benzoxazole Research

Exploration of Novel and Sustainable Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount to unlocking the potential of 6H-pyrrolo[3,4-g]benzoxazole. Current strategies for constructing related fused systems often rely on multi-step sequences, which can be resource-intensive. Future research will likely gravitate towards the development of more atom-economical and environmentally benign methodologies.

One promising direction is the application of domino reactions, where a series of transformations occur in a single pot. For instance, a p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcones has been effectively used to construct pyrrolo[3,4-c]carbazoles. A similar approach, utilizing appropriately substituted benzoxazole (B165842) precursors, could potentially be adapted for the synthesis of the this compound core.

Furthermore, the use of 2-aminophenol (B121084) as a key precursor in the synthesis of benzoxazoles is well-established, with numerous methods involving condensation with various carbonyl compounds under different catalytic conditions. Future work could focus on the development of novel catalysts, including nanocatalysts and ionic liquids, to improve yields, reduce reaction times, and enhance the sustainability of these processes for creating functionalized benzoxazole synthons.

Another avenue for exploration is the adaptation of ring contraction strategies. For example, nucleophile-induced ring contractions have been observed in pyrrolo[2,1-c]benzothiazines, leading to the formation of pyrrolo[2,1-b]benzothiazoles. Investigating analogous transformations in related oxygen-containing heterocycles could unveil novel pathways to the desired pyrrolo[3,4-g]benzoxazole skeleton.

Integration of Advanced Computational Approaches for Rational Material and Molecular Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For a relatively unexplored system like this compound, in silico methods can provide invaluable insights into its fundamental properties and potential applications, thereby guiding synthetic efforts.

Future research will likely employ density functional theory (DFT) and other quantum mechanical methods to predict the geometric and electronic structures of this compound and its derivatives. Such calculations can elucidate key parameters like HOMO-LUMO energy gaps, which are crucial for predicting optical and electronic properties relevant to materials science. Computational studies on the stability and reactivity of related heterocyclic radical isomers have already demonstrated the power of these approaches in understanding complex chemical behavior.

Molecular docking simulations will be instrumental in exploring the potential biological activities of this scaffold. By modeling the interactions of virtual libraries of this compound derivatives with various biological targets, researchers can identify promising candidates for further investigation as, for instance, enzyme inhibitors or receptor modulators. This approach has been successfully applied to other fused heterocyclic systems, such as pyrrolo[3,4-d]pyridazinone-based COX-2 inhibitors.

Moreover, computational modeling can aid in the rational design of new synthetic pathways by mapping out reaction mechanisms and predicting the feasibility of proposed transformations. This can help to streamline the experimental workflow and reduce the amount of trial-and-error required in the laboratory.

Potential for Integration with Nanoscience and Nanotechnology Applications

The unique photophysical and electronic properties that are often characteristic of fused heterocyclic systems make them attractive candidates for applications in nanoscience and nanotechnology. While specific research into the nanotechnological applications of this compound is yet to be undertaken, the broader field provides a clear roadmap for future exploration.

One area of significant potential is in the development of organic electronics. Fused heterocyclic compounds are known to be useful as functional chromophores and organic semiconductors. The planar structure and extended π-system that can be envisioned for derivatives of this compound suggest that they could be investigated as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability to tune the electronic properties of this scaffold through synthetic modification could allow for the creation of a range of materials with tailored characteristics. For example, the introduction of electron-donating or electron-withdrawing groups could be used to modulate the HOMO and LUMO energy levels, thereby optimizing the performance of the resulting electronic devices.

Furthermore, the integration of this compound derivatives into nanomaterials, such as nanoparticles or nanosheets, could lead to the development of novel sensors, imaging agents, and drug delivery systems. The inherent fluorescence that is often observed in such fused-ring systems could be harnessed for bio-imaging applications.

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

A thorough investigation into the reactivity of the this compound core is essential for unlocking its synthetic utility and exploring its potential applications. The interplay of the pyrrole (B145914) and benzoxazole rings is likely to give rise to unique reactivity patterns that are not present in the individual heterocycles.

Future research should focus on mapping the electrophilic and nucleophilic substitution patterns of the this compound scaffold. Understanding which positions on the ring system are most susceptible to attack by different reagents will be crucial for the development of methods for its functionalization.

The potential for the pyrrole moiety to engage in cycloaddition reactions, such as the Diels-Alder reaction, should also be explored. This could provide a powerful tool for the construction of more complex, three-dimensional structures based on the this compound framework. The successful use of Diels-Alder reactions in the synthesis of related pyrrolo[3,4-c]carbazoles suggests that this is a promising avenue for investigation.

Furthermore, the development of methods for the selective N-functionalization of the pyrrole ring will be important for modulating the properties of the molecule and for attaching it to other chemical entities, such as polymers or biomolecules.

Addressing Challenges and Identifying Opportunities in the Field of Fused Pyrrolobenzoxazole Systems

The exploration of novel fused heterocyclic systems like this compound is not without its challenges. A primary hurdle is often the lack of established synthetic routes, which can make it difficult to access sufficient quantities of the material for detailed study. Overcoming this challenge will require a concerted effort in the area of synthetic methods development, with a focus on creating modular and efficient pathways to this and related scaffolds.

Another challenge lies in the comprehensive characterization of these new molecules. A combination of advanced spectroscopic and crystallographic techniques will be necessary to unambiguously determine their structures and to understand their solid-state packing, which can have a profound impact on their material properties.

Despite these challenges, the opportunities presented by the exploration of fused pyrrolobenzoxazole systems are vast. The potential to discover new molecules with unique electronic, optical, and biological properties is a significant driving force for research in this area. The modular nature of these fused systems, which allows for the systematic variation of their structure and properties through chemical synthesis, makes them an attractive platform for the development of new functional materials and therapeutic agents.

The existence of a derivative, 7-[(3,5-Dimethoxyphenyl)methyl]pyrrolo[3,4-g]benzoxazole, in chemical databases, albeit with limited associated research, confirms the viability of this ring system and serves as a starting point for future investigations. As synthetic chemists continue to develop new tools and strategies for the construction of complex molecules, it is only a matter of time before the full potential of this compound and its derivatives is realized.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6H-pyrrolo[3,4-g]benzoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The Diels-Alder/dehydrogenation sequence is a key approach. For example, reacting styrylpyrazoles with N-methylmaleimide under thermal conditions (e.g., 120°C in toluene) forms pyrrolo[3,4-g]indazole-6,8-diones, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve aromatization (42–74% yields). Optimizing stoichiometry and reaction time minimizes byproducts . Alternative routes include Negishi cross-coupling for pyrrole ring formation, where zinc reagents and palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective C–C bond formation (72% yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Detects functional groups like C=N (1661–1663 cm⁻¹) and C–O–C (1171–1197 cm⁻¹) in benzoxazole cores .
  • ¹H/¹³C-NMR : Aromatic protons appear at δ 6.85–8.40 ppm, while N–CH₂ groups resonate at δ 4.57–4.63 ppm. ¹³C signals for carbonyls (e.g., C=O) range from δ 164–170 ppm .
  • Mass Spectrometry : High-resolution ESI-TOF confirms molecular ions (e.g., m/z 458 [M+1]⁺) and fragmentation patterns .

Q. How can computational methods guide the design of this compound derivatives with improved stability?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and thermochemical stability. For example, exact-exchange terms in functionals improve atomization energy accuracy (±2.4 kcal/mol), aiding in identifying stable conformers . Molecular docking (AutoDock Vina) assesses binding affinities to biological targets like kinase enzymes, prioritizing substitutions at C-2 or C-5 positions for enhanced interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolo[3,4-g]benzoxazole synthesis be systematically addressed?

  • Methodological Answer : Regioselectivity in cycloadditions (e.g., diazomethane + quinone) depends on steric and electronic factors. Using bulky substituents (e.g., SEM or ethoxymethyl groups) on indazole precursors directs cyclization to the [3,4-g] regioisomer (>80% selectivity). Alternatively, Pd/C-catalyzed dehydrogenation post-cyclization favors the thermodynamically stable product . Kinetic studies (e.g., in situ NMR) identify intermediates to optimize reaction pathways .

Q. What electrochemical strategies enable C–H functionalization of this compound?

  • Methodological Answer : Silver-mediated electrocatalysis under mild conditions (1.5 V, RT) facilitates phosphorylation. For example, dialkyl-H-phosphonates react via radical intermediates (detected by EPR), forming C–P bonds at the C-4 position of benzoxazole (65–75% yield). TBSOTf (tert-butyldimethylsilyl triflate) enhances electrophilicity, while excess TMS–NEt₂ improves nucleophilic attack efficiency .

Q. How do contradictory data on biological activity (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions. For example:

  • Antimicrobial MICs : Vary with bacterial strains (e.g., Gram-positive vs. Gram-negative) due to membrane permeability differences. Standardizing broth microdilution (CLSI guidelines) reduces variability .
  • Anticancer IC₅₀s : HCT116 (colorectal cancer) cells may show higher sensitivity than MCF-7 (breast cancer) due to differential expression of pro-apoptotic targets. Combinatorial assays (e.g., SRB for cytotoxicity + caspase-3 activation for apoptosis) clarify mechanisms .

Q. What strategies optimize this compound derivatives as kinase inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) studies on pyrido[3,4-g]quinazolines reveal that:

  • C-7 substituents : Electron-withdrawing groups (e.g., –NO₂) enhance CLK1 inhibition (IC₅₀ = 12 nM) by strengthening hydrogen bonds to the kinase hinge region.
  • Ring fusion : Tricyclic systems improve solubility (logP < 3) while maintaining nanomolar potency against DYRK1A .

Q. How can solubility limitations of pyrrolo[3,4-g]benzoxazole derivatives be mitigated for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Phosphorylation or PEGylation of hydroxyl/carboxyl groups increases aqueous solubility (e.g., 10-fold improvement in PBS).
  • Co-crystallization : Co-formers like succinic acid enhance bioavailability via amorphous solid dispersions (ASDs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.